Benzoylaconitine is a complex alkaloid derived from plants of the Aconitum genus, particularly Aconitum species. This compound has garnered interest due to its potential pharmacological effects, particularly in traditional medicine and modern pharmacology. Benzoylaconitine is classified as a type of alkaloid, which are naturally occurring compounds that often have significant biological activity.
Source
Benzoylaconitine is primarily sourced from the roots and tubers of Aconitum plants, which are known for their toxic properties as well as their medicinal uses. These plants are commonly found in mountainous regions of Asia and have been used in traditional medicine for centuries.
Classification
In terms of chemical classification, benzoylaconitine falls under the category of alkaloids, specifically within the class of aconitine alkaloids. These compounds are characterized by their complex ring structures and nitrogen-containing moieties.
The synthesis of benzoylaconitine can be approached through various methods, predominantly involving extraction from natural sources or synthetic organic chemistry techniques.
Methods and Technical Details
Benzoylaconitine possesses a complex molecular structure characterized by multiple rings and functional groups.
Structure and Data
Benzoylaconitine participates in various chemical reactions that can modify its structure and properties.
Reactions and Technical Details
The mechanism of action of benzoylaconitine involves its interaction with biological targets within the body.
Process and Data
Benzoylaconitine is believed to exert its effects primarily through modulation of ion channels, particularly sodium channels involved in pain signaling pathways. This interaction can lead to analgesic effects, making it a compound of interest for pain management research. Additionally, its potential neuroprotective properties are being investigated, which may involve antioxidant mechanisms .
Understanding the physical and chemical properties of benzoylaconitine is crucial for its application in scientific research.
Physical Properties
Chemical Properties
Benzoylaconitine has several scientific uses that highlight its pharmacological potential.
Benzoylaconitine, a monoester-diterpenoid alkaloid derived from Aconitum species, exhibits multi-target anti-inflammatory activity across immune-mediated pathologies. Its mechanisms involve precise modulation of signaling cascades in cell-type-specific contexts, ranging from epidermal keratinocytes to synovial fibroblasts and immune cells.
Benzoylaconitine significantly alleviates psoriatic skin inflammation by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in keratinocytes. In tumor necrosis factor-alpha (TNF-α)/lipopolysaccharide (LPS)-stimulated HaCaT keratinocytes, Benzoylaconitine (5–10 μM) inhibited interleukin (IL)-6 and IL-8 production and suppressed cell hyperproliferation without compromising viability. Mechanistically, Benzoylaconitine reduced phosphorylation at both STAT3 tyrosine 705 (Tyr705) and tyrosine 727 (Tyr727) residues, with more pronounced effects at Tyr727—a critical site regulating transcriptional activity and nuclear retention. This suppression disrupted the STAT3-mediated feedforward loop that amplifies keratinocyte proliferation and inflammatory cytokine release in psoriasis [4].
In vivo validation using imiquimod-induced murine psoriasis models demonstrated that Benzoylaconitine (2–4 mg/kg) reduced epidermal thickness by 42–68%, Ki-67+ proliferating keratinocytes by 53%, and pathological keratin 17 overexpression while restoring keratin 1 expression. These changes correlated with diminished STAT3 phosphorylation in lesional skin. Notably, Benzoylaconitine outperformed methotrexate in reducing scaling, erythema, and weight loss, with no hepatorenal toxicity observed [4].
Table 1: Benzoylaconitine Efficacy in Psoriasis Models
Experimental Model | Benzoylaconitine Treatment | Key Outcomes | Molecular Changes |
---|---|---|---|
TNF-α/LPS-stimulated HaCaT keratinocytes | 5–10 μM | ↓ IL-6, IL-8 mRNA/protein; ↓ keratinocyte proliferation | ↓ p-STAT3 (Tyr705/Tyr727) |
Imiquimod-induced murine psoriasis | 2 mg/kg, 4 mg/kg | ↓ Epidermal thickness (42%/68%); ↓ Ki-67+ cells (53%) | Normalized keratin 1/17; ↓ dermal p-STAT3 |
Splenic Th17 analysis | 4 mg/kg | ↓ CD3+CD4+IL-17A+ cells (spleen/skin) | ↓ IL-17A, IL-23 in skin homogenates |
Benzoylaconitine exerts potent anti-arthritic effects by concurrently suppressing Mitogen-Activated Protein Kinase (MAPK), Akt, and Nuclear Factor Kappa B (NF-κB) signaling in inflamed synovial cells. In interleukin-1 beta (IL-1β)-stimulated human SW982 synovial cells, Benzoylaconitine (5–10 μM) reduced IL-6 and IL-8 production at mRNA and protein levels by >50%. This coincided with decreased phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), p38 MAPK, and Akt. Critically, Benzoylaconitine prevented inhibitor of kappa B alpha (IκBα) degradation, inhibited p65 nuclear translocation, and reduced phospho-p65 levels—demonstrating comprehensive blockade of canonical NF-κB activation [5] [8].
The interdependency of these pathways was evident: MAPK/Akt activation typically precedes IκBα degradation and p65 nuclear translocation. Benzoylaconitine’s simultaneous disruption of upstream kinases and downstream transcription factors explains its efficacy in suppressing synovial inflammation. In collagen-induced arthritic rats, polymeric nanoparticle-encapsulated Benzoylaconitine (NP/BAC) suppressed paw swelling by 87.1% and reduced serum IL-1β, tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) by 66–70%. This surpassed free drug efficacy, highlighting enhanced bioavailability and synovial targeting [2] [3].
Table 2: Synovial Anti-Inflammatory Effects of Benzoylaconitine
Signaling Pathway | Benzoylaconitine Modulation | Functional Consequences | Validation Model |
---|---|---|---|
MAPK Cascade | ↓ p-ERK, p-JNK, p-p38 | ↓ IL-6/IL-8 transcription; ↓ cyclooxygenase-2 expression | IL-1β-stimulated SW982 synovial cells |
PI3K-Akt Axis | ↓ Akt phosphorylation (Ser473) | ↓ Inflammatory cell survival; ↓ NF-κB cross-activation | IL-1β-stimulated SW982 synovial cells |
NF-κB Activation | ↓ IκBα degradation; ↓ p65 nuclear translocation | ↓ Transcriptional activation of cytokines/chemokines | Collagen-induced arthritis rats |
Benzoylaconitine disrupts the Toll-Like Receptor 4 (TLR4)-Hypoxia-Inducible Factor 1 Alpha (HIF-1α)-Vascular Endothelial Growth Factor (VEGF) signaling axis, mitigating angiogenesis and inflammation in rheumatoid arthritis. In lipopolysaccharide-activated macrophages, Benzoylaconitine (40–160 μM) reduced hypoxia-induced HIF-1α accumulation by 55–75% and suppressed VEGF secretion by >60%. This occurred through dual mechanisms: direct inhibition of TLR4-mediated prolyl hydroxylase domain-containing protein degradation (stabilizing HIF-1α) and indirect suppression of VEGF transcription. The downstream effects include reduced synovial neovascularization and inflammatory cell infiltration [2] [3] [7].
In collagen-induced arthritic rats, Benzoylaconitine (1.5 mg/kg) combined with paeoniflorin reduced serum VEGF by 48% and synovial HIF-1α expression by 52%, correlating with decreased joint microvessel density. Mechanistically, Benzoylaconitine disrupted the TLR4-MyD88 complex formation, interrupting downstream signaling that activates HIF-1α under hypoxic inflammatory conditions. This upstream targeting distinguishes it from direct VEGF inhibitors and may reduce compensatory angiogenic signaling [6] [7].
Table 3: Benzoylaconitine Effects on Arthritic Angiogenic Signaling
Molecular Target | Biological Effect | Pathway Modulation | Therapeutic Impact |
---|---|---|---|
TLR4 Receptor Complex | Disrupted MyD88 recruitment | ↓ Downstream NF-κB/MAPK activation | ↓ Inflammatory cytokine storm |
HIF-1α Protein Stabilization | Enhanced proteasomal degradation | ↓ Transcriptional activity of VEGF/GLUT1 | ↓ Angiogenesis; ↓ glucose metabolism in synovium |
VEGF Secretion | Reduced expression in macrophages/fibroblasts | ↓ VEGFR2 phosphorylation in endothelia | ↓ Pannus formation; ↓ joint destruction |
Benzoylaconitine’s multi-tiered suppression of this axis—from receptor-level inhibition to transcriptional regulation—explains its efficacy in reducing paw swelling (69.8% suppression) and joint pathology in rheumatoid models [2] [3] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4